molecular formula C18H14O B13959210 1(2H)-Chrysenone, 3,4-dihydro- CAS No. 63642-50-2

1(2H)-Chrysenone, 3,4-dihydro-

Cat. No.: B13959210
CAS No.: 63642-50-2
M. Wt: 246.3 g/mol
InChI Key: ZVYZDXRSPQXUIS-UHFFFAOYSA-N
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Description

The compound 1(2H)-Chrysenone, 3,4-dihydro- is a polycyclic aromatic ketone derived from chrysene, a four-fused-benzene-ring system. Instead, the focus will shift to structurally analogous dihydro-aromatic ketones, such as 3,4-dihydro-1(2H)-naphthalenone (α-Tetralone) and its derivatives, which share similar backbone frameworks and functional groups. These compounds are critical intermediates in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3,4-dihydro-2H-chrysen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-2,4-5,8-11H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYZDXRSPQXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213017
Record name 1(2H)-Chrysenone, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63642-50-2
Record name 1(2H)-Chrysenone, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063642502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Chrysenone, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrochrysen-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile, can be employed to form the polycyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydrochrysen-1-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrochrysen-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydrochrysen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrochrysen-1-one involves its interaction with molecular targets through its ketone functional group and aromatic rings. These interactions can lead to various biological effects, including modulation of enzyme activity and interaction with cellular receptors. The specific pathways involved depend on the context of its application, such as its use in drug development or material science .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
α-Tetralone C₁₀H₁₀O 146.19 116 (0.05 mmHg) N/A Pharmaceutical precursor
6-Bromo-3,4-dihydronaphthalen-1(2H)-one C₁₀H₉BrO 225.08 116 (0.05 mmHg) 40–42 Organic synthesis
5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one C₁₀H₈F₂O 182.17 260.7 (predicted) N/A Drug design
6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-one C₁₄H₁₈O₃ 234.29 N/A N/A Laboratory chemical

Table 2: Hazard Profiles of Selected Compounds

Compound Name GHS Classification Hazard Statements
6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-one H302, H315, H319, H335 Harmful if swallowed; skin/eye irritation
α-Tetralone Not classified in evidence Generally low acute toxicity

Q & A

Q. What are the validated synthetic routes for 1(2H)-Chrysenone, 3,4-dihydro-, and how can reaction yields be optimized?

The compound can be synthesized via ketone reduction and subsequent cyclization. For example:

  • Reductive methods : LiAlH₄ in THF followed by SOCl₂/CHCl₃ treatment facilitates selective reduction and stabilization of the dihydro moiety .
  • One-pot conversions : Phenol-to-aniline conversions using tert-butylamino groups under controlled pH and temperature (e.g., 6-amino derivatives) improve yield reproducibility .
  • Optimization : Monitor reaction intermediates via TLC or HPLC, and adjust stoichiometry (e.g., 1.2–1.5 eq. of reducing agents) to minimize byproducts .

Q. How can structural characterization of 1(2H)-Chrysenone, 3,4-dihydro- be performed reliably?

  • Spectroscopic techniques :
    • Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₀H₁₀O, [M]⁺ = 146.0732) and isotopic patterns .
    • NMR : Assign peaks using ¹H/¹³C NMR with deuterated chloroform (CDCl₃) as solvent. Key signals include δ 2.8–3.1 ppm (methylene protons adjacent to the ketone) and δ 7.2–7.6 ppm (aromatic protons) .
  • Reference databases : Cross-validate spectra with NIST Chemistry WebBook or EPA/NIH Mass Spectral Data .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard mitigation : Use fume hoods for volatile reagents (e.g., SOCl₂, THF) and wear acid-resistant gloves .
  • Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
  • Documentation : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for spill management and exposure limits .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1(2H)-Chrysenone derivatives in electrophilic substitution reactions?

  • Modeling approaches :
    • Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) for sites prone to electrophilic attack (e.g., para to the ketone group) .
    • Validate predictions with experimental substituent effects (e.g., electron-withdrawing groups at position 6 reduce ring activation) .
  • Limitations : Address discrepancies between calculated and observed regioselectivity by incorporating solvent effects (PCM models) or explicit hydrogen bonding .

Q. What strategies resolve contradictions in spectral data for structurally similar dihydroketones?

  • Case example : Distinguish 1(2H)-Chrysenone from 3,4-dihydronaphthalenone isomers via:
    • IR spectroscopy : Compare carbonyl stretching frequencies (1(2H)-Chrysenone: ~1680 cm⁻¹ vs. tetralone derivatives: ~1705 cm⁻¹) .
    • LC-MS/MS : Use collision-induced dissociation (CID) to differentiate fragmentation patterns (e.g., loss of CO vs. CH₂O) .
  • Collaborative validation : Cross-reference data with multi-lab studies or crystallographic databases (e.g., Cambridge Structural Database) .

Q. How can reaction byproducts in multi-component syntheses involving 1(2H)-Chrysenone be systematically analyzed?

  • Byproduct identification :
    • Employ GC-MS or preparative HPLC to isolate impurities (e.g., 3,4-dihydro-β-carboline intermediates in IBX-mediated oxidations) .
    • Quantify using ¹H NMR integration (e.g., 30–47% byproduct ratios in incomplete oxidations) .
  • Mitigation : Optimize stoichiometry (e.g., 1.5 eq. IBX) and reaction time (≤2 hrs) to suppress dihydro intermediate accumulation .

Q. What methodologies enable the study of 1(2H)-Chrysenone’s bioactivity in neurological or antimicrobial assays?

  • In vitro screening :
    • Aggression/sociability models : Administer β-carboline analogs (e.g., 3,4-dihydro-β-carbolines) at subconvulsant doses (0.1–1.0 mg/kg) in rodent behavioral assays .
    • Antimicrobial tests : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) with compound concentrations of 5–50 µg/mL .
  • Mechanistic insights : Pair bioassays with ROS scavenging tests (e.g., DPPH assay) to decouple direct antimicrobial effects from antioxidant activity .

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